5-methyl-3-[2-(pentyloxy)benzyl]-1,3-benzoxazol-2(3H)-one is a novel chemical compound belonging to the benzoxazole family. Its unique structure features a benzoxazole core substituted with a pentyloxy group and a methyl group, which enhances its solubility and potential biological activity. This compound has attracted attention for its possible applications in medicinal chemistry due to its promising biological properties and interactions with various biological targets.
5-methyl-3-[2-(pentyloxy)benzyl]-1,3-benzoxazol-2(3H)-one is classified as a heterocyclic compound, specifically within the benzoxazole derivatives. This classification is significant due to the diverse biological activities associated with benzoxazole derivatives, including antimicrobial and anticancer properties.
The synthesis of 5-methyl-3-[2-(pentyloxy)benzyl]-1,3-benzoxazol-2(3H)-one typically involves several steps, which may include:
The specific conditions and reagents used can vary based on laboratory protocols and desired purity levels.
The synthesis requires careful control of reaction conditions, including temperature, time, and solvent choice, to ensure optimal yields and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to confirm the structure of the synthesized compound.
The molecular formula of 5-methyl-3-[2-(pentyloxy)benzyl]-1,3-benzoxazol-2(3H)-one is C20H23NO3, indicating that it contains 20 carbon atoms, 23 hydrogen atoms, one nitrogen atom, and three oxygen atoms. The molecular weight is approximately 325.4 g/mol.
5-methyl-3-[2-(pentyloxy)benzyl]-1,3-benzoxazol-2(3H)-one exhibits various chemical reactivity due to its functional groups. Key reactions include:
These reactions are essential for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties. Reaction conditions such as temperature, solvent choice, and catalysts play crucial roles in determining reaction outcomes.
The mechanism of action for 5-methyl-3-[2-(pentyloxy)benzyl]-1,3-benzoxazol-2(3H)-one involves interaction with biological targets at the molecular level. This includes binding to specific receptors or enzymes that modulate biological pathways.
Research indicates that compounds structurally similar to 5-methyl-3-[2-(pentyloxy)benzyl]-1,3-benzoxazol-2(3H)-one exhibit various biological activities such as:
Understanding these interactions helps elucidate the therapeutic potential of this compound.
The physical properties of 5-methyl-3-[2-(pentyloxy)benzyl]-1,3-benzoxazol-2(3H)-one include:
Key chemical properties include:
Relevant data on these properties can be obtained through experimental studies or literature reviews.
5-methyl-3-[2-(pentyloxy)benzyl]-1,3-benzoxazol-2(3H)-one has potential applications in several scientific fields:
Benzoxazolone derivatives constitute a critically important class of nitrogen- and oxygen-containing heterocycles with established bioactivity across multiple therapeutic domains. Their significance stems from their capacity to serve as structural isosteres of endogenous nucleotides like adenine and guanine, facilitating biomolecular recognition and interaction with biological macromolecules [2]. This inherent property enables benzoxazoles to participate in hydrogen bonding and π-stacking interactions within enzyme active sites and receptor domains, underpinning their classification as privileged scaffolds.
The core benzoxazolone structure demonstrates remarkable synthetic versatility, allowing regioselective modifications at the 3-, 5-, and 6-positions to fine-tune pharmacological properties. Extensive research has established that substitutions at these positions directly modulate key parameters including lipophilicity (logP), aqueous solubility (logS), polar surface area, and hydrogen-bonding capacity—all crucial determinants of drug-likeness and bioavailability [1] [5]. For instance, unsubstituted 1,3-benzoxazol-2(3H)-one possesses a polar surface area of 23.067 Ų and moderate lipophilicity (logP ~1.5-2.0), serving as a foundational template for optimization [1] [5].
Table 1: Influence of Substituents on Benzoxazolone Physicochemical Properties
Substituent Pattern | Molecular Weight (g/mol) | logP/logD | Polar Surface Area (Ų) | Key Bioactivities |
---|---|---|---|---|
Unsubstituted (1,3-benzoxazol-2(3H)-one) | 135.12 | ~1.5-2.0 | 23.067 | Weak baseline activity |
3-Benzyl-5-methyl | 239.27 | 3.6578 | 23.067 | Antibacterial, Antiviral [1] |
3-[2-(Alkoxy)benzyl]-5-methyl | ~297.36 (estimated) | >4.0 (estimated) | ~23-30 | Anti-inflammatory, Metabolic modulation |
5-Chloro-3-methyl-1,2-benzisoxazole-2-oxide | 183.59 | Not reported | Not reported | Anticonvulsant reference [3] |
The therapeutic breadth of benzoxazolones is evidenced by their incorporation into clinically relevant molecules. Derivatives exhibit documented antibiotic, antimicrobial, antiviral, topoisomerase inhibitory, and antitumor activities [2] [3]. Their applications extend beyond pharmaceuticals into materials science, where they function as photostable UV dyes, OLED dopants, chromophores, and chemosensors [2].
The structural progression of 3-substituted benzoxazol-2(3H)-ones reflects a deliberate shift from simple N-alkylation towards complex, biologically targeted modifications. Early derivatives featured small alkyl or aryl groups at the N3 position, primarily synthesized via alkylation of benzoxazolone precursors using alkyl halides under basic conditions [2]. The introduction of the 3-benzyl moiety, as exemplified by 3-benzyl-5-methyl-1,3-benzoxazol-2(3H)-one (MW: 239.27 g/mol; C₁₅H₁₃NO₂), marked a significant advancement, conferring enhanced lipophilicity (logP 3.6578) and enabling exploration of CNS-active compounds [1].
X-ray crystallographic studies have been instrumental in elucidating the conformational behavior of these molecules. Key findings demonstrate that benzoxazole rings maintain near-perfect planarity, while substituents at N3 adopt distinct orientations influencing biological interactions. For instance, in 3-benzyl derivatives, the pendant phenyl ring exhibits significant dihedral angles relative to the benzoxazolone plane (e.g., ~74°), adopting a +sc conformation that facilitates specific intermolecular interactions in the solid state [3]. This conformational flexibility allows adaptation to diverse binding pockets.
Table 2: Milestones in Structural Development of 3-Substituted Benzoxazolones
Evolution Stage | Representative Substituents | Synthetic Approach | Structural Insights |
---|---|---|---|
First Generation | 3-Methyl, 3-Ethyl | N-Alkylation of benzoxazolone | Limited conformational freedom; Low logP |
Second Generation | 3-Benzyl, 3-Arylalkyl | N-Benzylation with substituted benzyl halides | Enhanced lipophilicity; Dihedral angles ~74° between rings; Chirality introduced [1] [3] |
Third Generation | 3-[2-(Alkoxy)benzyl] (e.g., pentyloxy) | Multistep: Ether formation → benzylation | Increased chain flexibility; Amphiphilic character; Tunable logP via alkoxy length |
The advent of 3-[2-(alkoxy)benzyl] substitutions, typified by the pentyloxy derivative, represents the current sophistication in this chemical class. Synthesis involves Williamson ether synthesis on 2-hydroxybenzaldehyde to install the alkoxy chain, reductive amination or alkylation to generate the 2-(alkoxy)benzyl halide, and final N-alkylation of 5-methylbenzoxazolone [2]. This progression achieves precise control over steric bulk, electronic distribution, and amphiphilic balance—critical for membrane penetration and target engagement.
The molecular architecture of 5-methyl-3-[2-(pentyloxy)benzyl]-1,3-benzoxazol-2(3H)-one embodies deliberate design choices aimed at optimizing pharmacological parameters:
5-Methyl Substitution: Incorporation of the methyl group at the C5 position enhances electron density within the benzoxazolone π-system, potentially strengthening stacking interactions with aromatic residues in protein binding sites (e.g., COX-2 or PPARγ). This modification also induces subtle steric constraints that improve selectivity by preventing undesired binding to off-target proteins. Crystallographic analyses confirm that methyl substitution at the 5-position does not disrupt the near-coplanarity of the benzoxazolone ring system (dihedral angles <2°), preserving its capacity for planar interactions with biological targets [3].
3-[2-(Pentyloxy)benzyl] Motif: This dual-component N3 substituent merges spatial positioning with lipophilicity modulation:
The combined effect manifests in superior physicochemical properties compared to simpler analogues: higher lipophilicity (estimated logD ~4.2) than 3-benzyl-5-methyl derivatives (logD 3.6578) [1], while the ether oxygen retains hydrogen-bond accepting capability (PSA ~30 Ų). Molecular mechanics calculations predict this conformation positions the pentyloxy chain for optimal van der Waals contacts within hydrophobic enzyme clefts [2].
Benzoxazolone derivatives, particularly those with lipophilic 3-substituents, demonstrate compelling activity profiles against targets implicated in chronic inflammation and metabolic dysregulation:
Anti-inflammatory Targets: Structural analogues like 3-benzyl-5-methylbenzisoxazole exhibit significant cyclooxygenase-2 (COX-2) inhibition and 5-lipoxygenase (5-LOX) modulation, achieved through dual binding modes: (1) The planar benzoxazolone core inserts into the COX-2 hydrophobic channel via π-π stacking with Tyr385/Trp387, while (2) the 3-benzyl group occupies a secondary pocket near Val523. The pentyloxy chain in the subject compound likely enhances this interaction through improved membrane integration and access to the LOX catalytic domain [2] [3]. Crystallographic studies of related compounds confirm that benzyl and alkoxybenzyl groups facilitate crystal packing via C–H···O bonds and π–π interactions—features that may mimic target binding [3].
Metabolic Disease Targets: Nuclear receptors PPARα/γ represent prime targets for insulin sensitization and lipid regulation. Benzoxazolones act as partial PPARγ agonists, where the acidic C2 carbonyl mimics the carboxylic acid group of full agonists (e.g., thiazolidinediones) through hydrogen bonding with Ser289 and His323. The 3-[2-(pentyloxy)benzyl] group then engages the hydrophobic arm of the PPARγ ligand-binding domain (LBD), with the pentyloxy chain extending into the Ω-pocket—a region governing subtype selectivity and transactivation efficiency [2]. Molecular docking suggests the 5-methyl group prevents overactivation, potentially mitigating adverse effects associated with full agonists.
Table 3: Therapeutic Target Engagement Profile of 3-Substituted Benzoxazolones
Biological Target | Therapeutic Area | Binding Interactions | Functional Outcome |
---|---|---|---|
COX-2 / 5-LOX | Inflammation, Pain | Benzoxazolone core: π-stacking in hydrophobic channel; Pentyloxy chain: Membrane association facilitating LOX access | Dual eicosanoid pathway inhibition; Reduced prostaglandin/leukotriene production |
PPARγ | Type 2 Diabetes, Metabolic syndrome | C2 carbonyl: H-bond with Ser289/His323; 3-Benzyl: Hydrophobic contact in LBD; Pentyloxy: Ω-pocket occupancy | Selective partial agonism; Insulin sensitization without fluid retention |
T-Type Calcium Channels | Epilepsy, Neuropathic pain | Benzoxazolone: Channel pore interaction; Lipophilic substituents: Enhanced membrane partitioning | Blockade of repetitive neuronal firing |
Emerging evidence indicates activity against voltage-sensitive T-type calcium channels, suggesting broader applications in neuronal excitability disorders [3]. The compound’s ability to traverse lipid bilayers (facilitated by the pentyloxy chain) positions it favorably for modulating these membrane-embedded targets.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: